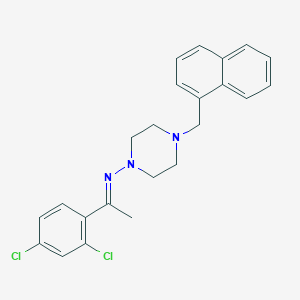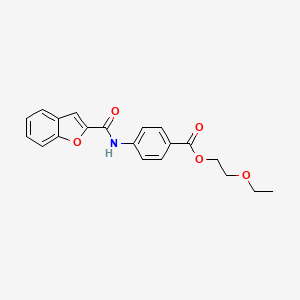![molecular formula C20H24BrN7O2 B11672825 N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-h](/img/structure/B11672825.png)
N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-h
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound featuring a triazine core substituted with bromophenylpropylidene and morpholine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of the Bromophenylpropylidene Hydrazine Intermediate: This step involves the reaction of bromophenylpropene with hydrazine under controlled conditions to form the hydrazone intermediate.
Cyclization to Form the Triazine Core: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base to form the triazine core.
Substitution with Morpholine Groups: Finally, the triazine core is substituted with morpholine groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The bromophenylpropylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-[(2E)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The bromophenylpropylidene group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2Z)-2-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3-BENZOXAZOLE: This compound shares a similar hydrazone and phenylpropylidene structure but has a benzoxazole core instead of a triazine core.
3-[(2E)-2-[(2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,2-DIHYDROQUINOXALIN-2-ONE: This compound features a quinoxaline core and similar hydrazone and phenylpropylidene groups.
Uniqueness
The uniqueness of 2-[(2E)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE lies in its triazine core and the presence of morpholine groups, which can enhance its chemical stability, solubility, and potential biological activity.
Propriétés
Formule moléculaire |
C20H24BrN7O2 |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H24BrN7O2/c21-17(14-16-4-2-1-3-5-16)15-22-26-18-23-19(27-6-10-29-11-7-27)25-20(24-18)28-8-12-30-13-9-28/h1-5,14-15H,6-13H2,(H,23,24,25,26)/b17-14-,22-15+ |
Clé InChI |
VOIWWGCVDFCTAW-WKSPYJHRSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C(=C/C3=CC=CC=C3)/Br)N4CCOCC4 |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NN=CC(=CC3=CC=CC=C3)Br)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dibromo-4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B11672752.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672758.png)
![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11672760.png)
![4-Bromo-N-[(5Z)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]benzamide](/img/structure/B11672768.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672775.png)

![Methyl 5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11672791.png)
![Ethyl 4-(4-methylphenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B11672800.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672807.png)
![2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11672815.png)

![2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B11672833.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11672838.png)
